molecular formula C9H18N2O B6278774 rac-(5R,6S)-5-amino-6-tert-butylpiperidin-2-one, trans CAS No. 1807939-73-6

rac-(5R,6S)-5-amino-6-tert-butylpiperidin-2-one, trans

Cat. No.: B6278774
CAS No.: 1807939-73-6
M. Wt: 170.3
Attention: For research use only. Not for human or veterinary use.
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Description

rac-(5R,6S)-5-amino-6-tert-butylpiperidin-2-one, trans is a chemical compound with a unique structure that includes a piperidine ring substituted with an amino group and a tert-butyl group

Chemical Reactions Analysis

Types of Reactions

rac-(5R,6S)-5-amino-6-tert-butylpiperidin-2-one, trans undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the piperidine ring or the substituents.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

rac-(5R,6S)-5-amino-6-tert-butylpiperidin-2-one, trans has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: The compound is used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of rac-(5R,6S)-5-amino-6-tert-butylpiperidin-2-one, trans involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and the tert-butyl group play crucial roles in its binding affinity and selectivity. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • rac-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one, trans
  • rac-(5R,6S)-5-amino-6-cyclohexylpiperidin-2-one, trans

Uniqueness

rac-(5R,6S)-5-amino-6-tert-butylpiperidin-2-one, trans is unique due to the presence of the tert-butyl group, which imparts distinct steric and electronic properties. This makes it different from similar compounds that have other substituents, such as cyclopropyl or cyclohexyl groups. The tert-butyl group can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

1807939-73-6

Molecular Formula

C9H18N2O

Molecular Weight

170.3

Purity

95

Origin of Product

United States

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